molecular formula C13H9FN2 B14083810 3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile

3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B14083810
M. Wt: 212.22 g/mol
InChI Key: KXMMCLROQOQEND-UHFFFAOYSA-N
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Description

3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile is a biphenyl derivative characterized by the presence of an amino group at the 3-position, a fluoro group at the 3’-position, and a carbonitrile group at the 4-position. Biphenyl derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent such as dioxane .

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The choice of reagents, catalysts, and solvents is optimized for cost-effectiveness and efficiency. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, fluoro, and carbonitrile groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

2-amino-4-(3-fluorophenyl)benzonitrile

InChI

InChI=1S/C13H9FN2/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-7H,16H2

InChI Key

KXMMCLROQOQEND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C#N)N

Origin of Product

United States

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